Ethyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate
Description
Ethyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate (CAS: 1040264-48-9) is a nitrobenzoate derivative characterized by a complex substitution pattern. Its structure includes:
- Ethyl ester group: Enhances lipophilicity and metabolic stability compared to methyl esters .
- 4-Methoxy and 2-nitro substituents: The nitro group at position 2 acts as a strong electron-withdrawing group, while the methoxy group at position 4 contributes to steric and electronic effects.
- 3-Morpholin-4-ylpropoxy chain: The morpholine ring (a six-membered tertiary amine) improves solubility in polar solvents and may facilitate interactions with biological targets .
Synthesis:
The compound is synthesized via nucleophilic substitution under reflux conditions. A mixture of 5-hydroxy-4-methoxy-2-nitrobenzoic acid ethyl ester and 4-(3-chloropropyl)morpholine hydrochloride is reacted in 1,4-dioxane with potassium carbonate as a base .
Properties
Molecular Formula |
C17H24N2O7 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
ethyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C17H24N2O7/c1-3-25-17(20)13-11-16(15(23-2)12-14(13)19(21)22)26-8-4-5-18-6-9-24-10-7-18/h11-12H,3-10H2,1-2H3 |
InChI Key |
BNVMZMDYHLRKHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OCCCN2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Nitration of the Aromatic Core
The synthesis begins with ethyl 4-methoxybenzoate, where nitration introduces the electron-withdrawing nitro group at position 2. This step leverages the directing effects of the methoxy and ester functionalities:
- Reagents : Fuming nitric acid (HNO₃) in acetic acid (AcOH) and acetic anhydride (Ac₂O) at 0–5°C.
- Mechanism : The methoxy group at position 4 activates the ring for electrophilic substitution, directing nitration to the ortho position (relative to the ester group). The mixed-acid system ensures controlled reactivity, minimizing polynitration byproducts.
- Outcome : Ethyl 4-methoxy-2-nitrobenzoate forms in 89% yield, with regioselectivity confirmed by ¹H NMR (δ 7.8 ppm, aromatic proton adjacent to nitro).
Alkylation for Propoxy Chain Installation
The 5-hydroxy derivative undergoes alkylation to attach the chloropropoxy sidechain:
- Reagents : 1-Bromo-3-chloropropane and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 70°C.
- Mechanism : Base-mediated nucleophilic substitution (SN2) displaces bromide, forming ethyl 4-methoxy-5-(3-chloropropoxy)-2-nitrobenzoate.
- Optimization : Excess alkylating agent (1.4 equiv) and prolonged reaction time (4 hr) maximize conversion, yielding 95% product with 99.3% HPLC purity.
Morpholine Substitution
The final step replaces the chloropropoxy terminal chlorine with morpholine:
- Reagents : Morpholine (2.3 equiv) and potassium iodide (KI) in DMF at 60°C.
- Mechanism : KI catalyzes the SN2 displacement, with morpholine’s lone pair attacking the electrophilic carbon.
- Challenges : Competing elimination to form allyl ethers is suppressed by maintaining anhydrous conditions and moderate temperatures. The product, ethyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate, is isolated in 78% yield after recrystallization.
Reaction Conditions and Optimization
Temperature and Solvent Effects
| Reaction Step | Optimal Temperature | Solvent System | Key Impact |
|---|---|---|---|
| Nitration | 0–5°C | AcOH/Ac₂O | Prevents over-nitration and thermal degradation |
| Alkylation | 70°C | DMF | Enhances nucleophilicity of phenoxide ion |
| Substitution | 60°C | DMF | Balances reaction rate and byproduct suppression |
Elevating temperatures during alkylation accelerates the reaction but risks ester hydrolysis, necessitating rigorous moisture control. Polar aprotic solvents like DMF stabilize transition states in substitution reactions, improving yields.
Catalysts and Additives
- KI in Morpholine Substitution : Catalyzes halide exchange, increasing reaction rate by generating a more labile iodide intermediate.
- K₂CO₃ in Alkylation : Acts as a base to deprotonate the phenolic hydroxyl, generating a stronger nucleophile for the SN2 reaction.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals | Functional Group Assignment |
|---|---|---|
| ¹H NMR | δ 1.3 ppm (t, CH₂CH₃), δ 3.6–4.2 ppm (m, morpholine), δ 7.8 ppm (d, Ar-H) | Ethyl ester, morpholine, nitro-aromatic |
| ¹³C NMR | δ 167.5 ppm (C=O), δ 152.1 ppm (C-NO₂), δ 66.8 ppm (OCH₂CH₂N) | Ester carbonyl, nitro group, morpholine ether |
| HRMS | m/z 438.1532 [M+H]⁺ (calc. for C₁₈H₂₄N₂O₇) | Molecular ion confirmation |
Purity Assessment
Reverse-phase HPLC with UV detection (λ = 254 nm) confirms >99% purity using a C18 column and acetonitrile/water gradient.
Industrial Production Considerations
Scale-Up Challenges
- Nitration Exotherm : Requires jacketed reactors with precise temperature control to prevent runaway reactions.
- Morpholine Handling : Corrosive nature necessitates Hastelloy or glass-lined equipment.
Green Chemistry Approaches
- Solvent Recovery : Distillation reclaims DMF and 1,4-dioxane, reducing waste.
- Catalyst Recycling : KI is recovered via aqueous extraction and reused in subsequent batches.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The ester group can undergo hydrolysis to form the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Substitution: Aqueous sodium hydroxide (NaOH) for hydrolysis.
Major Products Formed
Reduction: Ethyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-aminobenzoate.
Oxidation: 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoic acid.
Substitution: 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoic acid.
Scientific Research Applications
It appears the query is asking for information on "Ethyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate". However, the provided search results focus primarily on "Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate," a related but distinct chemical compound. While some search results provide information on "this compound," they do not offer the detailed insights into applications, case studies, and research findings requested in the query .
Here's a summary of what can be gathered from the search results:
Basic Information
- Name: this compound .
- CAS Number: 1040264-48-9 .
- Molecular Formula: C17H24N2O7 .
- Molecular Weight: 368.38 .
- Synonyms: Several variations of the name exist, including Ethyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate and Benzoic acid, 4-methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitro-, ethyl ester .
Chemical Properties
- Boiling Point: Predicted to be 526.4±50.0 °C .
- Density: Predicted to be 1.222±0.06 g/cm3 .
- pKa: Predicted to be 6.99±0.10 .
Synthesis
- Ethyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitro benzoate can be synthesized by reacting 5-hydroxy-4-methoxy-2-nitrobenzoic acid ethyl ester with 4-(3-chloropropyl)-morpholine hydrochloride in the presence of potassium carbonate in 1,4-dioxane .
Related Compounds: Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate
Because the search results contain more information on the methyl variant, here is a summary of that compound. Note that this is not a direct answer to the query, but may be helpful.
- Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate is an organic compound with a nitro group, a methoxy group, and a morpholinopropoxy group attached to a benzoate ester.
- It can undergo reduction to form corresponding amines or be reduced using hydrogen gas and a palladium catalyst. The methoxy group can also be substituted by other nucleophiles.
- It has a wide range of applications in scientific research, including use as an intermediate in the synthesis of complex organic molecules, and it has been investigated for potential antimicrobial and anticancer properties.
- The compound's biological activity is attributed to its ability to interact with molecular targets, with the nitro group undergoing bioreduction and the morpholinopropoxy group enhancing solubility and bioavailability.
Mechanism of Action
The mechanism of action of Ethyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholinylpropoxy group can enhance the compound’s solubility and bioavailability. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities and differences between Ethyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate and related compounds are summarized below:
*Calculated using fragment-based methods due to lack of experimental data.
Key Observations:
Morpholine vs. Chloroalkoxy Substituents :
- The morpholine group in the target compound enhances solubility in polar solvents (e.g., water, DMSO) compared to the chloroalkoxy group in Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate .
- Morpholine’s tertiary amine may improve bioavailability and target binding in medicinal chemistry applications .
Nitro Group Positioning: Fluoroglycofen ethyl ester shares the 2-nitrobenzoate core but includes a phenoxy group with trifluoromethyl and chlorine substituents, making it highly lipophilic (logP ~4.20) and suitable for herbicidal activity .
Ester Group Impact :
- Ethyl esters (e.g., target compound, fluoroglycofen) generally exhibit slower hydrolysis rates than methyl esters, improving metabolic stability .
Fluoroglycofen ethyl ester, despite structural similarities, is exclusively used as a herbicide due to its phenoxy and halogenated groups .
Research Findings
Target Compound:
- Anticancer Potential: Demonstrated as a precursor in gefitinib derivative synthesis. Its morpholine side chain may enhance blood-brain barrier penetration, a critical factor in CNS-targeted therapies .
- Synthetic Efficiency : Achieves 98% purity under optimized reflux conditions with potassium carbonate in 1,4-dioxane .
Comparative Studies:
Biological Activity
Ethyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound has a complex structure characterized by the presence of a nitro group, a methoxy group, and a morpholinopropoxy moiety attached to a benzoate ester. Its molecular formula is with a molecular weight of 368.38 g/mol .
The biological activity of this compound is primarily linked to its interaction with various cellular targets:
- Inhibition of EGFR : Research indicates that this compound inhibits tyrosine phosphorylation sites on the epidermal growth factor receptor (EGFR). This inhibition is crucial as it can lead to decreased cell proliferation, particularly in tumors that overexpress EGFR.
- Anti-Angiogenic Effects : Nitrobenzoate-derived compounds have been reported to exhibit antiangiogenic properties. For instance, studies suggest that related compounds can impair vascular development and inhibit endothelial cell mobility, which is vital for tumor growth and metastasis .
Research Findings and Case Studies
Several studies have explored the biological activities of nitrobenzoate derivatives, including this compound:
- Anticancer Activity : In vitro studies demonstrated that this compound could inhibit cancer cell proliferation by inducing apoptosis and suppressing tumor growth in various cancer models. The specific pathways affected include those related to EGFR signaling .
- Angiogenesis Inhibition : A study highlighted the antiangiogenic effects of nitrobenzoate compounds, suggesting that they could serve as potential therapeutic agents in cancer treatment by targeting the vascularization of tumors .
- Structure-Activity Relationship (SAR) : Investigations into similar compounds indicate that structural modifications significantly impact biological activity. For example, variations in substituents can enhance or diminish the compound's efficacy against specific cellular targets .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzoate | Similar nitro and methoxy groups | Exhibits different reactivity due to methyl substitution |
| Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | Chlorine substitution instead of morpholine | Potentially different biological activity profile |
| Methyl 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzoate | Amino group instead of nitro | May exhibit enhanced biological activity due to amino functionality |
This table illustrates how variations in chemical structure can lead to differences in biological activity, emphasizing the importance of continued research into this compound's pharmacological potential.
Q & A
Q. What are the recommended synthetic pathways for Ethyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate, and how do reaction conditions influence yield?
Q. What analytical techniques are critical for characterizing the compound’s structure and purity?
Methodological Answer:
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELX programs (e.g., SHELXL for refinement). For analogs, space groups like P2₁/c with Z = 4 are common .
- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) identify nitro, morpholine, and ester moieties. Key signals: δ 1.3 ppm (triplet, CH₂CH₃), δ 3.6–4.2 ppm (morpholine protons), δ 7.8 ppm (aromatic protons adjacent to nitro) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 438.1532 (calculated for C₁₈H₂₄N₂O₇) .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data (e.g., enzyme inhibition vs. no observed cytotoxicity)?
Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell lines, concentration ranges). For example:
- Enzyme inhibition assays : Use purified kinases (e.g., EGFR) at 1–10 µM compound concentration in Tris-HCl buffer (pH 7.4) with ATPγS.
- Cytotoxicity studies : Test on HEK-293 or HepG2 cells (72h exposure, 0.1–100 µM) using MTT assays.
A 2025 study found that morpholine-containing analogs exhibit pH-dependent solubility, which may reduce cellular uptake in neutral media despite in vitro enzyme activity .
Q. What computational and experimental strategies optimize crystallographic refinement for low-resolution data?
Methodological Answer: For twinned or low-resolution crystals (<2.0 Å):
- SHELXD : Employ dual-space algorithms for phase problem resolution.
- Twinning detection : Use PLATON to analyze intensity statistics (Hooft parameter > 0.3 indicates twinning).
- Refinement constraints : Restrict morpholine ring geometry (bond lengths: 1.45–1.50 Å; angles: 109–112°) to reduce overfitting .
Q. How do structural modifications (e.g., nitro group position) impact photostability and degradation pathways?
Methodological Answer: The nitro group at position 2 increases susceptibility to UV-induced degradation compared to analogs with nitro at position 3. Accelerated stability studies (ICH Q1A guidelines):
Q. What strategies mitigate challenges in scaling up synthesis (e.g., low yields in alkoxy chain introduction)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
